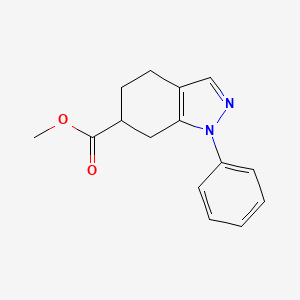

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)11-7-8-12-10-16-17(14(12)9-11)13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEQBNMSCMNYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)N(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113470-18-9 | |

| Record name | methyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired tetrahydroindazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or cyclohexyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is synthesized through various methods that often involve the indazole framework. The synthesis typically includes:

- Starting Materials : Phenyl hydrazine and appropriate carboxylic acids.

- Reagents : Use of solvents such as methanol or ethanol under controlled temperature conditions.

The synthesis process can be optimized to improve yield and purity through techniques such as crystallization and chromatography .

2.1. Enzyme Inhibition

One of the most notable applications of this compound is its role as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme is crucial in lipid metabolism and has been linked to obesity and metabolic disorders. Inhibitors like this compound may help in developing treatments for such conditions .

2.2. Neuropharmacological Effects

Research indicates that derivatives of tetrahydroindazole compounds exhibit potential as monoamine oxidase inhibitors (MAOIs). These compounds can influence neurotransmitter levels in the brain, making them candidates for treating depression and anxiety disorders .

3.1. Anti-cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. Its mechanism could involve the induction of apoptosis in cancer cells or inhibition of cancer cell proliferation .

3.2. Cardiovascular Applications

Due to its effects on lipid metabolism, this compound may also have implications in cardiovascular health by potentially lowering triglyceride levels and improving overall lipid profiles .

Case Study 1: DGAT2 Inhibition

A study demonstrated that this compound effectively inhibited DGAT2 activity in vitro. The results indicated a significant reduction in triglyceride accumulation in liver cells treated with the compound compared to controls .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening involving various tetrahydroindazole derivatives, this compound showed promising results as a potential MAOI with a favorable safety profile in animal models .

Mechanism of Action

The mechanism of action of Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Core Ring Systems

- Bicyclic vs. Monocyclic Frameworks: Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate’s bicyclic structure contrasts with monocyclic analogues like 1-phenyl-4,5-dihydro-1H-pyrazole derivatives. Ring Puckering: Cremer-Pople parameters describe puckering in six-membered rings.

Substituent Effects

- Carboxylate Ester vs. Other Groups :

The methyl carboxylate at position 6 introduces polarity, influencing solubility and logP. In contrast, chlorophenyl or dimethoxyphenyl substituents (e.g., 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Table 1: Structural Features of Selected Analogues

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Bicyclic indazole | Phenyl (C6H5), COOCH3 | ~274.3 (estimated) |

| 1-Phenyl-4,5-dihydro-1H-pyrazole | Monocyclic pyrazole | Phenyl (C6H5) | ~160.2 |

| 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Monocyclic pyrazole | Cl-C6H4, (CH3O)2-C6H3 | ~385.8 |

Key Differences :

- Reaction Time : Bicyclic systems may require longer reaction times due to steric hindrance.

- Yield and Purity: Monocyclic derivatives (e.g., compound 4c) are reported with moderate yields (~60–70%), while bicyclic systems often face challenges in purification .

Receptor Binding and Anti-Inflammatory Activity

- Bradykinin B1 Antagonists :

Analogues like compound 70 (hKi = 0.41 nM) demonstrate high binding affinity, attributed to tetrazole replacements. The target compound’s carboxylate ester may mimic these interactions but with altered pharmacokinetics (e.g., higher oral bioavailability) . - Anti-Inflammatory Efficacy :

Compounds 71 and 72 () exhibit potency comparable to ibuprofen. The bicyclic framework of this compound could enhance efficacy by stabilizing bioactive conformations .

Physicochemical and Computational Studies

- DFT Analysis :

Studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity. The carboxylate ester in the target compound may similarly modulate electronic properties, influencing redox stability . - Solubility and logP :

The carboxylate ester improves aqueous solubility (predicted logP ≈ 2.1) compared to chlorophenyl derivatives (logP ≈ 3.5), aligning with trends observed in .

Table 3: Computed Physicochemical Properties

| Compound | logP (Predicted) | HOMO-LUMO Gap (eV) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 1-phenyl-... | 2.1 | 4.5 (estimated) | ~10 |

| 5-(4-Chlorophenyl)-... | 3.5 | 3.8 | ~2 |

Biological Activity

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is a synthetic compound belonging to the indazole family, characterized by its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C15H16N2O2

- Molecular Weight : 244.3 g/mol

- CAS Number : 2113470-18-9

This compound features a phenyl group attached to the nitrogen atom and a methyl ester group at the 6-position of the tetrahydroindazole ring, which is significant for its biological properties .

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 0.21 |

| HeLa (Cervical) | 0.73 |

| MIAPaCa (Pancreatic) | 0.28 |

The compound's mechanism appears to involve the inhibition of specific kinases associated with cell cycle regulation and apoptosis induction .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests possible therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.

- Cytokine Modulation : It appears to affect the expression of cytokines involved in inflammatory responses.

These interactions are still under investigation but are crucial for understanding how this compound can be utilized therapeutically.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:

- Synthesis Optimization : Researchers have developed efficient synthetic routes that improve yield and purity of the compound for biological testing .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl or tetrahydroindazole moieties can significantly impact potency against cancer cells and inflammation markers .

- In Vivo Studies : Animal model studies are underway to assess the therapeutic potential of this compound in vivo, focusing on its efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with cyclic ketones, followed by esterification. Key steps include:

-

Cyclization : Using a Lewis acid catalyst (e.g., ZnCl₂) to promote indazole ring formation .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -

Esterification : Reaction with methyl chloroformate under anhydrous conditions.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Validate intermediates via -NMR and LC-MS to ensure regioselectivity at the 6-position.

Q. How can researchers confirm structural integrity and purity of the compound?

A multi-technique approach is recommended:

- Spectroscopy : - and -NMR to verify substituent positions (e.g., phenyl at N1, carboxylate at C6).

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) to assess purity (>95% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ ≈ 259.1214).

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with the compound’s hypothesized targets (e.g., kinase inhibition or GPCR modulation):

- Enzymatic Assays : Measure IC₅₀ values using fluorescence-based kinase activity kits (e.g., ADP-Glo™).

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs to minimize variability.

Advanced Research Questions

Q. How to address contradictory IC₅₀ values across enzymatic and cellular assays?

Discrepancies often arise from off-target effects or assay conditions. Mitigate via:

- Dose-Response Replication : Repeat assays with fresh compound stocks and independent cell batches.

- Selectivity Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify off-target interactions.

- Buffer Optimization : Adjust pH and ionic strength to match physiological conditions .

Q. What computational strategies are effective for SAR studies of this indazole derivative?

Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CDK2).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Build regression models using descriptors like LogP, polar surface area, and H-bond donors.

Q. How to optimize synthesis for scalability while maintaining enantiomeric purity?

Key considerations include:

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric cyclization.

- Process Monitoring : Use inline FTIR to track reaction progress and minimize side products.

- Crystallization Engineering : Design cooling profiles to favor the desired enantiomer .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Data Analysis and Validation

Q. What statistical methods are recommended for validating pharmacological data?

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?

Re-evaluate force field parameters and solvation models. For example:

- Implicit vs. Explicit Solvent : Compare MM-PBSA and TIP3P water models in MD simulations.

- Protonation States : Use PropKa to adjust ligand and protein ionization states at assay pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.